3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide is a complex organic compound with a unique structure that includes a formyl group, a methoxyphenoxy group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-formyl-2-methoxyphenol with appropriate reagents to introduce the formyl and methoxy groups. This is followed by the coupling of the resulting intermediate with 2-(4-methylphenyl)-2-pyrrolidin-1-ylethylamine under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide involves its interaction with specific molecular targets and pathways. The formyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid
- 3-[(4-formyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
Uniqueness
3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
3-(4-formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-18-5-8-20(9-6-18)21(26-12-3-4-13-26)16-25-24(28)11-14-30-22-10-7-19(17-27)15-23(22)29-2/h5-10,15,17,21H,3-4,11-14,16H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSCZKIJYGINCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CCOC2=C(C=C(C=C2)C=O)OC)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.